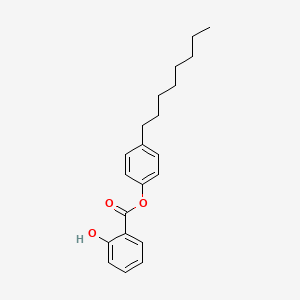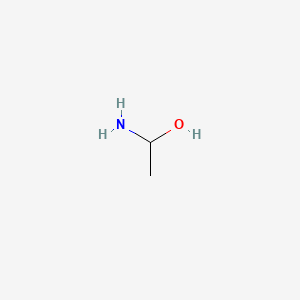
4,6-Dinitro-1,3-phenylendiamin
Übersicht
Beschreibung
4,6-Dinitrobenzene-1,3-diamine is an organic compound with the molecular formula C6H6N4O4. It is a derivative of benzene, featuring two nitro groups (-NO2) and two amino groups (-NH2) attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Wissenschaftliche Forschungsanwendungen
4,6-Dinitrobenzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other aromatic compounds and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
It’s known that nitro compounds, such as 4,6-dinitrobenzene-1,3-diamine, are often used in the synthesis of energetic materials .
Mode of Action
The 4,6-Dinitrobenzene-1,3-diamine is used as a precursor in the synthesis of N,N′-(4,6-dinitro-1,3-phenylene)dinitramide . The synthesis is achieved by a single-step nitration of 4,6-Dinitrobenzene-1,3-diamine . The resulting compound exhibits a high density, which is a desirable property in energetic materials .
Biochemical Pathways
The compound’s reactions with bases result in the formation of a series of energetic salts . These salts exhibit relatively high densities and acceptable thermal sensitivities .
Pharmacokinetics
The compound’s high density suggests that it may have unique pharmacokinetic properties that could impact its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,6-Dinitrobenzene-1,3-diamine . For instance, the formation of energetic salts increases intermolecular hydrogen bonding while the planarity of the aromatic ring maximizes weak non-covalent interactions . These interactions play a crucial role in increasing thermal stability and decreasing sensitivity toward external stimuli .
Biochemische Analyse
Biochemical Properties
It is known that nitrobenzenes can participate in electrophilic aromatic substitution reactions . The presence of both nitro and amino groups on the benzene ring could potentially influence its reactivity and interactions with enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that the compound can be synthesized by a single-step nitration of 4,6-dinitrobenzene-1,3-diamine
Temporal Effects in Laboratory Settings
The compound is known to exhibit a high density , which could potentially influence its long-term effects on cellular function in in vitro or in vivo studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,6-Dinitrobenzene-1,3-diamine can be synthesized through the nitration of 1,3-diaminobenzeneThe reaction is typically carried out at low temperatures to control the rate of nitration and prevent over-nitration .
Industrial Production Methods
In industrial settings, the production of 4,6-dinitrobenzene-1,3-diamine often involves continuous-flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dinitrobenzene-1,3-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrogenation: Carried out using hydrogen gas (H2) and a suitable catalyst (e.g., Pd/C) at elevated temperatures and pressures.
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dinitrobenzene: Similar structure but lacks amino groups, making it less reactive in certain substitution reactions.
2,4-Dinitrotoluene: Contains a methyl group instead of amino groups, leading to different chemical properties and applications.
4,6-Dinitro-1,3-phenylene dinitramide: A derivative with additional nitramide groups, used in energetic materials.
Uniqueness
4,6-Dinitrobenzene-1,3-diamine is unique due to the presence of both nitro and amino groups on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Eigenschaften
IUPAC Name |
4,6-dinitrobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBUFGZWPXQRJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)[N+](=O)[O-])[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303204 | |
| Record name | 4,6-dinitrobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4987-96-6 | |
| Record name | 4987-96-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-dinitrobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and structure of 4,6-Dinitrobenzene-1,3-diamine?
A1: The molecular formula of 4,6-Dinitrobenzene-1,3-diamine is C6H6N4O4 []. While the abstract doesn't provide a structural image, the name indicates it is a benzene ring with two nitro groups (NO2) at positions 4 and 6, and two amine groups (NH2) at positions 1 and 3.
Q2: The abstract mentions intramolecular hydrogen bonding in 4,6-Dinitrobenzene-1,3-diamine. What impact does this have on the molecule's structure?
A2: The abstract states that the 4,6-Dinitrobenzene-1,3-diamine molecule is "almost planar" due to the stabilizing effect of two intramolecular N—H⋯O hydrogen bonds []. These bonds likely occur between the hydrogen atoms of the amine groups and the oxygen atoms of the nitro groups, pulling the molecule into a flatter conformation.
Q3: How does the crystal structure of 4,6-Dinitrobenzene-1,3-diamine arise from its intermolecular interactions?
A3: According to the abstract, the crystal structure of 4,6-Dinitrobenzene-1,3-diamine is a sheet-like arrangement. This arrangement is a result of further N—H⋯O hydrogen bonds that extend between adjacent molecules in the crystal lattice [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















